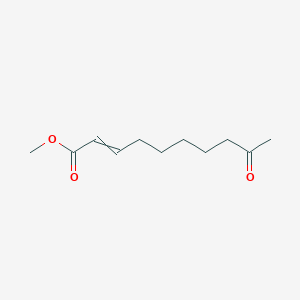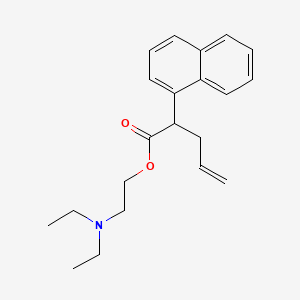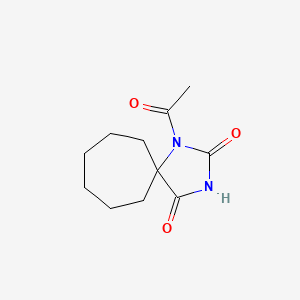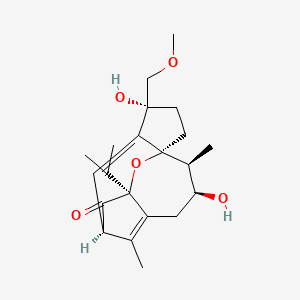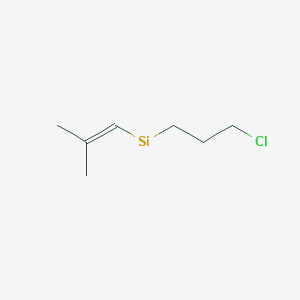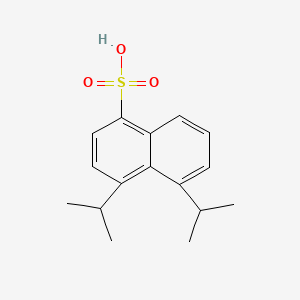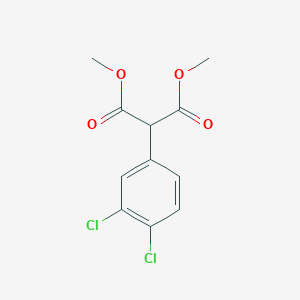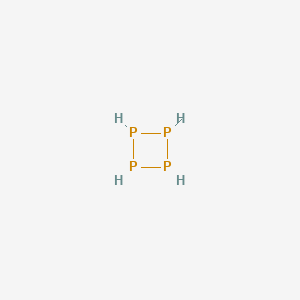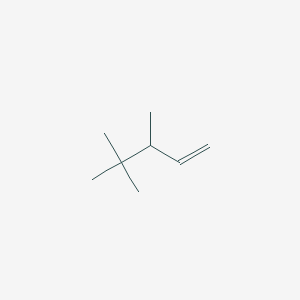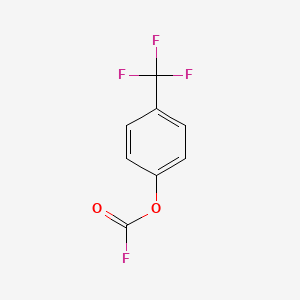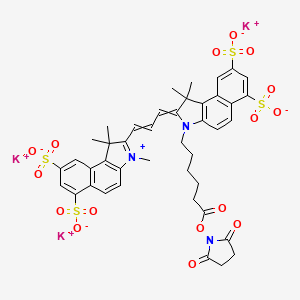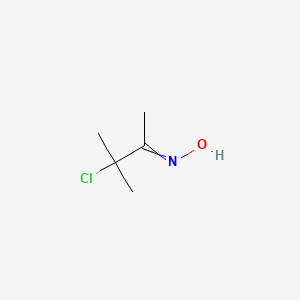
N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine: is an organic compound with the molecular formula C₅H₁₀ClNO. It is a derivative of hydroxylamine and is characterized by the presence of a chloro and methyl group on a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Formation: One common method to synthesize N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves the reaction of 3-chloro-3-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves careful control of temperature, pH, and reactant concentrations to optimize the production of the desired oxime.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild to moderate conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms involving oximes and related compounds.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development due to its unique chemical properties.
Industry:
- Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves its reactivity as an oxime. It can form stable complexes with metal ions, which can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
- 3-Chloro-3-methyl-2-butanone oxime
- 2-Chloro-2-methyl-3-oximinobutane
- 2-Butanone, 3-chloro-3-methyl-, oxime
Comparison:
- Uniqueness: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar oximes.
- Reactivity: The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
3238-16-2 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-(3-chloro-3-methylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H10ClNO/c1-4(7-8)5(2,3)6/h8H,1-3H3 |
InChI Key |
UYCLHROMRSQLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)


